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Radafaxine Hydrochloride: A Technical Guide for
Researchers
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Radafaxine
Hydrochloride for Researchers, Scientists, and Drug Development Professionals.

Introduction
Radafaxine Hydrochloride (developmental code name GW353162) is an investigational

compound that was under development by GlaxoSmithKline.[1] It is a norepinephrine-

dopamine reuptake inhibitor (NDRI) that was explored for a variety of indications, including

major depressive disorder and restless legs syndrome, though its development was ultimately

discontinued.[1] This guide provides a comprehensive overview of the available

pharmacokinetic and pharmacodynamic data on Radafaxine for the scientific community.

Pharmacodynamics
Mechanism of Action
Radafaxine is a potent inhibitor of the norepinephrine transporter (NET) and the dopamine

transporter (DAT), leading to increased synaptic concentrations of norepinephrine and

dopamine.[2][3] This dual mechanism of action is central to its pharmacological effects.

Cryogenic electron microscopy studies have provided insights into its interaction with the

human norepinephrine transporter (hNET), revealing that Radafaxine occupies the substrate-
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binding site, which may block the structural transition of hNET required for norepinephrine

reuptake.[4]

Compared to its parent compound, bupropion, radafaxine demonstrates a different selectivity

profile. It has a higher potency for inhibiting norepinephrine reuptake and a comparatively lower

efficacy for blocking dopamine reuptake.[1] Specifically, radafaxine has been reported to have

approximately 392% of the efficacy of bupropion in blocking norepinephrine reuptake and about

70% of the efficacy in blocking dopamine reuptake.[1] This increased potency on the

norepinephrine system was hypothesized by GlaxoSmithKline to contribute to potential effects

on pain and fatigue.[1]

Signaling Pathway
The primary signaling pathway affected by Radafaxine involves the modulation of

monoaminergic neurotransmission in the central nervous system. By blocking NET and DAT,

Radafaxine enhances the availability of norepinephrine and dopamine in the synaptic cleft,

thereby increasing the activation of postsynaptic adrenergic and dopaminergic receptors.
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Figure 1: Mechanism of action of Radafaxine at the synapse.

Pharmacokinetics
Comprehensive pharmacokinetic data for Radafaxine Hydrochloride in humans is limited due

to its discontinued development. The available information is summarized below.

Absorption and Distribution
Following oral administration, Radafaxine is absorbed, with peak plasma concentrations

observed between 4 to 8 hours post-dose in a human study.[5] Specific details regarding

bioavailability, volume of distribution, and plasma protein binding have not been widely

published.
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Metabolism and Excretion
Radafaxine is a major and potent metabolite of bupropion.[1][6] Further details on the

metabolic pathways and excretion of Radafaxine are not readily available in the public domain.

Quantitative Pharmacokinetic Data
The following table summarizes the known pharmacokinetic parameters for Radafaxine. It is

important to note that much of the standard pharmacokinetic data is not available.

Parameter Value Species Notes

Tmax (Time to Peak

Plasma

Concentration)

4 - 8 hours Human
Following a single 40

mg oral dose.[5]

Cmax (Maximum

Plasma

Concentration)

Data Not Available - -

AUC (Area Under the

Curve)
Data Not Available - -

Half-life (t½) Data Not Available - -

Clearance (CL) Data Not Available - -

Volume of Distribution

(Vd)
Data Not Available - -

Protein Binding Data Not Available - -

Dopamine Transporter (DAT) Occupancy
A key human study utilizing Positron Emission Tomography (PET) with [11C]cocaine provided

valuable insights into the pharmacokinetics of Radafaxine's action at the dopamine transporter.
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Time Post-Dose (40 mg p.o.) Mean DAT Blockade (%)

1 hour 11%[5]

4 hours (Peak) 22%[5]

8 hours 17%[5]

24 hours 15%[5]

These findings indicate a slow onset to peak DAT blockade and a prolonged duration of action

at the transporter.[5] The relatively low level of peak blockade at a 40 mg dose suggests that

higher doses would be necessary to achieve the >50% DAT occupancy that is often associated

with the reinforcing effects of other DAT inhibitors.[5] This, combined with the slow kinetics, led

the study authors to predict a low abuse potential for Radafaxine.[5]

Experimental Protocols
Detailed experimental protocols for the key studies on Radafaxine are not fully available. Below

is a summarized methodology for the human PET study based on the published abstract.

Human Dopamine Transporter Occupancy Study
(Volkow et al.)

Objective: To measure the potency and kinetics of DAT blockade by Radafaxine in the

human brain.[5]

Methodology:

Participants: Eight healthy control subjects.[5]

Drug Administration: A single oral dose of 40 mg of Radafaxine was administered.[5]

Imaging Technique: Positron Emission Tomography (PET) was used to measure DAT

occupancy.[5]

Radiotracer: [11C]cocaine was used as the radioligand for the DAT.[5]
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Scanning Schedule: PET scans were performed at 1, 4, 8, and 24 hours post-radafaxine

administration to estimate DAT blockade at these time points.[5]

Parallel Measurements: Plasma pharmacokinetics of Radafaxine, as well as behavioral

and cardiovascular effects, were measured concurrently.[5]

Experimental Protocol
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Radafaxine (oral)
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Figure 2: Simplified workflow for the human PET study of Radafaxine.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/15780851/
https://pubmed.ncbi.nlm.nih.gov/15780851/
https://www.benchchem.com/product/b1662813?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662813?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Radafaxine Hydrochloride is a norepinephrine-dopamine reuptake inhibitor with a greater

potency for the norepinephrine transporter. The limited available data from human studies

indicate a slow onset and long duration of action at the dopamine transporter, with a peak

blockade of 22% at 4 hours following a 40 mg oral dose.[5] While this information is valuable, a

comprehensive understanding of Radafaxine's pharmacokinetic profile is hampered by the lack

of publicly available data on key parameters such as Cmax, half-life, and protein binding. The

discontinuation of its clinical development has likely contributed to this scarcity of information.

This guide serves to consolidate the known scientific data for the research community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Imaging of dopamine D2/3 agonist binding in cocaine dependence: A [11C]NPA PET study
- PMC [pmc.ncbi.nlm.nih.gov]

2. medchemexpress.com [medchemexpress.com]

3. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two
Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

4. A multiple-step screening protocol to identify norepinephrine and dopamine reuptake
inhibitors for depression - Physical Chemistry Chemical Physics (RSC Publishing)
[pubs.rsc.org]

5. The slow and long-lasting blockade of dopamine transporters in human brain induced by
the new antidepressant drug radafaxine predict poor reinforcing effects - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. Preclinical pharmacokinetics, biodistribution, radiation dosimetry and toxicity studies
required for regulatory approval of a phase I clinical trial with (111)In-CP04 in medullary
thyroid carcinoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Radafaxine Hydrochloride pharmacokinetics and
pharmacodynamics for researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662813#radafaxine-hydrochloride-
pharmacokinetics-and-pharmacodynamics-for-researchers]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1662813?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/15780851/
https://www.benchchem.com/product/b1662813?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3419259/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3419259/
https://www.medchemexpress.com/Radafaxine-hydrochloride.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10892288/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10892288/
https://pubs.rsc.org/en/content/articlelanding/2023/cp/d2cp05676c
https://pubs.rsc.org/en/content/articlelanding/2023/cp/d2cp05676c
https://pubs.rsc.org/en/content/articlelanding/2023/cp/d2cp05676c
https://pubmed.ncbi.nlm.nih.gov/15780851/
https://pubmed.ncbi.nlm.nih.gov/15780851/
https://pubmed.ncbi.nlm.nih.gov/15780851/
https://pubmed.ncbi.nlm.nih.gov/27185299/
https://pubmed.ncbi.nlm.nih.gov/27185299/
https://pubmed.ncbi.nlm.nih.gov/27185299/
https://www.benchchem.com/product/b1662813#radafaxine-hydrochloride-pharmacokinetics-and-pharmacodynamics-for-researchers
https://www.benchchem.com/product/b1662813#radafaxine-hydrochloride-pharmacokinetics-and-pharmacodynamics-for-researchers
https://www.benchchem.com/product/b1662813#radafaxine-hydrochloride-pharmacokinetics-and-pharmacodynamics-for-researchers
https://www.benchchem.com/product/b1662813#radafaxine-hydrochloride-pharmacokinetics-and-pharmacodynamics-for-researchers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662813?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1662813?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662813?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

